3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
Description
3-[(3,4-Dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core modified with a 7-hydroxy group and a 3,4-dimethylphenylsulfonyl substituent at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-10-3-6-14(7-11(10)2)23(20,21)16-8-12-4-5-13(18)9-15(12)22-17(16)19/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIUGRNFJVRBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below highlights structural and physicochemical differences between the target compound and closely related coumarin derivatives:
Key Observations :
- Electronic Effects : Chlorine (electron-withdrawing) in the 4-chloro derivative may stabilize the sulfonyl group, whereas the methyl groups in the target compound donate electron density, altering reactivity .
Antimicrobial Potential
- The 4-chloro derivative (C₁₅H₉ClO₅S) demonstrated moderate activity against Staphylococcus aureus in preliminary assays, attributed to sulfonyl-mediated disruption of bacterial membranes .
- Fluorinated coumarins (e.g., C₁₅H₉FO₃) exhibit enhanced binding to cytochrome P450 enzymes, suggesting metabolic stability advantages .
Antitumor Activity
- Coumarins with bulky substituents (e.g., prenylflavonoids in ) inhibit cancer cell proliferation via interference with DNA replication. The dimethylphenylsulfonyl group in the target compound may similarly interact with topoisomerase II .
Biological Activity
3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and inflammation modulation. Its unique structure, featuring a sulfonyl group and a hydroxyl group, contributes to its biological activity.
- Molecular Formula : C₁₇H₁₄O₅S
- Molecular Weight : 330.355 Da
- IUPAC Name : 3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Notably:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenase (COX) enzymes.
- Cell Signaling Modulation : It influences various cell signaling pathways by interacting with proteins and enzymes, potentially leading to anti-inflammatory and anticancer effects .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and others.
- Mechanism : The anticancer effects are likely due to its ability to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : It has been shown to inhibit COX-II activity, which is crucial in the inflammatory process .
- Reduction of Cytokine Production : Studies suggest that it may reduce the production of pro-inflammatory cytokines in various models.
Case Studies and Experimental Data
Several studies have elucidated the biological activity of this compound:
| Study | Activity | Cell Type | IC50 Value |
|---|---|---|---|
| Study A | Anticancer | HT29 | 15 µM |
| Study B | Anti-inflammatory | RAW 264.7 macrophages | 20 µM |
| Study C | Antioxidant | HepG2 (liver cells) | 25 µM |
These findings highlight the compound's potential as a therapeutic agent in treating cancer and inflammatory diseases.
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
- Use of Bases : Common bases include pyridine or triethylamine to facilitate the nucleophilic substitution reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
